2-Methyl-5-(propan-2-yl)octane
Description
Definition and Significance of Branched Alkanes in Organic Chemistry
Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms connected by single bonds. iitk.ac.in They can be categorized into linear (straight-chain) and branched-chain structures. iitk.ac.in A branched-chain alkane is a hydrocarbon that has alkyl groups attached to its main carbon chain. thoughtco.com These branches differentiate them from their linear isomers, which have all carbon atoms arranged in a continuous sequence. wikipedia.org This structural difference, known as isomerism, results in distinct physical and chemical properties even when compounds share the same molecular formula. iitk.ac.in
The significance of branched alkanes is particularly pronounced in the petroleum and petrochemical industries. thoughtco.comtutorchase.com While straight-chain alkanes can combust too rapidly in an engine, causing a phenomenon known as "knocking," branched alkanes burn more slowly and efficiently. scienceskool.co.ukchemhume.co.uk This characteristic leads to a higher octane (B31449) rating, a measure of a fuel's resistance to knocking. chemhume.co.ukechemi.com Consequently, processes like catalytic reforming and isomerization are employed in oil refineries to convert linear alkanes into branched isomers to improve the quality of gasoline. thoughtco.comsavemyexams.com Beyond their use as fuels, alkanes are also utilized as solvents for nonpolar organic compounds and as essential components in the manufacturing of lubricating oils. iitk.ac.intutorchase.comtheimportantsite.com
Structural Representation and Importance of 2-Methyl-5-(propan-2-yl)octane as a C12 Branched Hydrocarbon
This compound is a specific example of a branched alkane. nih.gov Its chemical structure is explicitly described by its IUPAC (International Union of Pure and Applied Chemistry) name. The parent chain is "octane," indicating an eight-carbon backbone. A "methyl" group (-CH₃) is attached to the second carbon atom of this chain, and a "propan-2-yl" group (more commonly known as an isopropyl group, -CH(CH₃)₂) is attached to the fifth carbon atom. nih.govreddit.com
As a C12 branched hydrocarbon, its molecular formula is C₁₂H₂₆, identical to that of its linear isomer, n-dodecane, and 353 other structural isomers. nih.govwikipedia.org Hydrocarbons in the C12 to C15 range are characterized by their high hydrophobicity and low water solubility, making them suitable for applications such as lubricants, fuels, and solvents. ontosight.ai Dodecane (B42187) and its isomers are found in the paraffin (B1166041) fraction of petroleum and are key components in fuels like jet fuel. wikipedia.orgchemicalbook.com The branching in this compound gives it a lower boiling point compared to straight-chain n-dodecane because the branches prevent the molecules from packing closely together, which weakens the intermolecular van der Waals forces. scienceskool.co.ukchemhume.co.uk This structural feature, however, also contributes to a higher octane rating, making it a valuable component in fuel mixtures. scienceskool.co.ukechemi.com
Below are data tables detailing the identifiers and computed properties for this compound.
Table 1: Compound Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₂H₂₆ | nih.gov |
| CAS Number | 62183-87-3 | nih.gov |
| Synonyms | 2-methyl-5-isopropyloctane | chemsrc.com |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.33 g/mol | nih.gov |
| XLogP3 | 5.8 | nih.gov |
| Complexity | 92.2 | nih.gov |
| Monoisotopic Mass | 170.203450829 Da | nih.gov |
| Boiling Point (estimated) | 191°C | chemicalbook.com |
| Density (estimated) | 0.7536 g/cm³ | chemicalbook.com |
| Refractive Index (estimated) | 1.4223 | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
62183-87-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-7-12(11(4)5)9-8-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
OPKVPKXVSDEXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(C)C)C(C)C |
Origin of Product |
United States |
Nomenclature and Isomerism of Branched Alkanes
IUPAC Nomenclature Principles for Alkyl-Branched Hydrocarbons
The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to provide a systematic and unambiguous way of naming organic compounds. libretexts.orgopenstax.org For alkyl-branched hydrocarbons like 2-Methyl-5-(propan-2-yl)octane, these rules are essential for clear communication of its precise structure. The naming process involves identifying the longest continuous carbon chain, numbering it to give the substituents the lowest possible locants, and naming the substituents alphabetically. libretexts.orgchemistrysteps.com
The name "this compound" itself provides a clear roadmap to its structure. "Octane" indicates the longest continuous chain of eight carbon atoms. openstax.org "Methyl" at position 2 signifies a one-carbon alkyl group attached to the second carbon of the octane (B31449) chain. The substituent at position 5 is "propan-2-yl," which is a three-carbon chain attached to the main octane chain at its second carbon. This systematic name, derived from IUPAC rules, allows any chemist to draw the exact structure of the molecule. libretexts.org
Interactive Table 1: IUPAC Nomenclature Rules for Branched Alkanes
| Rule | Description | Example Application to this compound |
| 1. Identify the Parent Chain | Find the longest continuous chain of carbon atoms. This chain determines the base name of the alkane. | The longest chain contains eight carbon atoms, hence the parent name "octane". |
| 2. Number the Parent Chain | Number the carbons of the parent chain starting from the end that gives the substituents the lowest possible numbers. | Numbering from the end that places the methyl group at carbon 2 is preferred over the alternative which would place the isopropyl group at carbon 4. |
| 3. Identify and Name Substituents | Name the alkyl groups attached to the parent chain. The name is derived from the corresponding alkane by changing the "-ane" suffix to "-yl". | A methyl group (-CH3) is at position 2. A propan-2-yl (or isopropyl) group is at position 5. |
| 4. Alphabetize Substituents | If there are multiple substituents, list them in alphabetical order. Prefixes like "di-", "tri-", etc., are not considered for alphabetization. | "Methyl" comes before "propan-2-yl" alphabetically. |
| 5. Assemble the Full Name | Combine the locants, substituent names, and the parent chain name into a single word. Use hyphens to separate numbers from words and commas to separate numbers. | This compound |
Positional Isomers of this compound within the C12H26 Hydrocarbon Family
This compound is a member of the C12H26 hydrocarbon family, which has a total of 355 structural isomers. wikipedia.orgucla.edu Positional isomers are a type of structural isomer that have the same carbon skeleton and the same functional groups but differ in the position of the functional groups or substituents on the carbon chain.
Within the dodecane (B42187) (C12H26) family, there are numerous positional isomers of this compound. These isomers share the same octane parent chain and the same methyl and propan-2-yl substituents, but the location of these substituents on the octane chain differs. For example, moving the methyl group to the third carbon while keeping the propan-2-yl group at the fifth position would result in 3-Methyl-5-(propan-2-yl)octane, a positional isomer. Similarly, the propan-2-yl group could be moved to other positions on the octane chain, generating other positional isomers.
Interactive Table 2: Examples of Positional Isomers of this compound
| Isomer Name | Position of Methyl Group | Position of Propan-2-yl Group |
| 2-Methyl-4-(propan-2-yl)octane | 2 | 4 |
| 3-Methyl-4-(propan-2-yl)octane | 3 | 4 |
| 4-Methyl-4-(propan-2-yl)octane | 4 | 4 |
| 2-Methyl-3-(propan-2-yl)octane | 2 | 3 |
Stereoisomerism and Chirality in Branched Alkane Systems
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but they differ in the three-dimensional orientations of their atoms in space. fiveable.me Chirality is a key concept in stereoisomerism and refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. wikipedia.org
A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups. pearson.com The presence of one or more chiral centers in a molecule is a common cause of chirality. In this compound, both carbon-2 and carbon-5 are chiral centers. Carbon-2 is bonded to a hydrogen atom, a methyl group, a hexyl-4-yl group, and the rest of the octane chain. Carbon-5 is bonded to a hydrogen atom, a propan-2-yl group, a butyl group, and the rest of the octane chain.
Many other branched octane isomers also possess chiral centers. Identifying these centers is crucial for understanding the stereoisomerism of a particular compound.
Interactive Table 3: Chiral Centers in Selected Branched Octane Isomers
| Isomer Name | Chiral Center(s) | Number of Stereoisomers |
| 3-Methylheptane (B165616) | C3 | 2 (enantiomers) |
| 2,3-Dimethylhexane | C2, C3 | 4 (two pairs of enantiomers) |
| 2,4-Dimethylhexane | C2, C4 | 4 (two pairs of enantiomers) |
| 3,4-Dimethylhexane | C3, C4 | 3 (one pair of enantiomers and one meso compound) |
Molecules with a single chiral center exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org Enantiomers have identical physical properties except for their interaction with plane-polarized light and their interactions with other chiral molecules.
When a molecule has more than one chiral center, it can exist as diastereomers in addition to enantiomers. youtube.com Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubilities.
For this compound, with its two chiral centers, there is a possibility of up to 2^2 = 4 stereoisomers. These would consist of two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair would be that of diastereomers.
Conformational Analysis of Branched Alkanes
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org This rotation is not entirely free, as there are energy barriers that must be overcome. researchgate.net The study of the energies of different conformations is known as conformational analysis.
The rotation around the carbon-carbon single bonds in this compound leads to various conformations with different potential energies. The most stable conformations are those that minimize steric hindrance, which is the repulsive interaction between bulky groups. purdue.edu
Interactive Table 4: Energetic Preferences of Alkane Conformations
| Conformation | Dihedral Angle | Relative Energy | Stability |
| Anti (Staggered) | 180° | Lowest | Most Stable |
| Gauche (Staggered) | 60° | Higher than Anti | Less Stable |
| Eclipsed | 0° | Highest | Least Stable |
Influence of Alkyl Branching on Molecular Conformations
The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as its conformation. In alkanes, the rotation around carbon-carbon (C-C) sigma bonds is not entirely free, leading to various conformational isomers, or conformers, with different potential energies. The study of these energies and conformations is termed conformational analysis. The presence of alkyl branches on a parent alkane chain, as seen in this compound, introduces significant steric and torsional strains that dictate the molecule's preferred three-dimensional structure.
The stability of any given conformation is primarily determined by a combination of factors:
Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. It is most pronounced in eclipsed conformations, where substituents on adjacent carbons are aligned, and minimized in staggered conformations, where they are as far apart as possible.
Steric Strain (or van der Waals Strain): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space. This is particularly significant for bulky substituents.
Gauche Interactions: A specific type of steric strain that occurs in staggered conformations when two larger substituents on adjacent carbons are positioned at a 60° dihedral angle to each other. The most stable arrangement is the anti conformation, where bulky groups are 180° apart.
In this compound, the octane backbone is substituted with a methyl group at the C2 position and a bulkier isopropyl group at the C5 position. The presence of these branched alkyl groups significantly influences the conformational preferences of the molecule. To minimize steric hindrance, the carbon backbone will preferentially adopt a staggered, zig-zag conformation. reddit.com
The bulky isopropyl group, being larger than the methyl group, will have a more pronounced effect on the molecule's conformation. lumenlearning.com Rotations around the C4-C5 and C5-C6 bonds will be particularly restricted to avoid unfavorable steric interactions involving the isopropyl group and the rest of the carbon chain. The molecule will tend to adopt conformations where the large isopropyl group is in an anti position relative to the adjacent carbon chain segments. Gauche interactions involving the isopropyl group would be highly destabilizing.
Similarly, the methyl group at the C2 position also introduces steric strain. The rotation around the C2-C3 bond will favor conformations where the methyl group is staggered relative to the substituents on the C3 carbon.
Below is a data table summarizing the energetic cost of various destabilizing interactions that influence the conformations of branched alkanes.
| Interaction Type | Description | Approximate Energy Cost (kJ/mol) |
| H-H eclipsing | Torsional strain from two eclipsed hydrogen atoms. | 4.0 |
| C-H eclipsing | Torsional strain from an eclipsed hydrogen and a methyl group. | 6.0 |
| C-C eclipsing (methyl-methyl) | Torsional and steric strain from two eclipsed methyl groups. | 11.0 |
| Gauche interaction (methyl-methyl) | Steric strain from two methyl groups at a 60° dihedral angle. | 3.8 |
Note: The energy costs are approximate and can vary slightly depending on the specific molecular environment.
Synthetic Methodologies for Branched Alkanes
Targeted Synthesis Strategies for Branched Alkanes, Including Analogs of 2-Methyl-5-(propan-2-yl)octane
The construction of highly branched alkane structures is a key objective in modern organic synthesis and industrial chemistry, driven by the demand for molecules with specific physical and chemical properties.
Chemo-Catalytic Routes to Highly Branched Alkanes for Specific Applications
Chemo-catalytic methods offer robust and versatile pathways for the synthesis of densely-branched isoalkanes and cycloalkanes. These strategies are central to the production of renewable gasoline, where highly branched alkanes are prized for their high octane (B31449) numbers. researchgate.net Common industrial processes include isomerization and cracking of hydrocarbon feedstocks. researchgate.net For instance, zeolites such as HZSM-5, MCM-22, or HY are employed as catalysts in these processes. researchgate.net Another approach involves the use of solid acid catalysts, including silica-impregnated sulfuric acid or heteropoly acids, to catalyze the alkylation of alkanes with alkenes, yielding more complex branched structures. google.com
Ruthenium-based catalysts, particularly Ru/CeO₂, have shown promise in the selective cleavage of carbon-carbon bonds in large biohydrocarbons to produce smaller, branched alkanes suitable for transportation fuels. researchgate.net This process, known as hydrogenolysis, can convert squalane (B1681988), a C30 branched hydrocarbon, into a mixture of smaller branched alkanes without significant skeletal isomerization or aromatization. researchgate.net
| Catalyst Type | Process | Application | Key Features |
| Zeolites (HZSM-5, MCM-22, HY) | Isomerization, Cracking | Renewable gasoline production | Structural rearrangement of hydrocarbon molecules. researchgate.net |
| Solid Acid Catalysts | Alkylation | High-octane fuel production | Catalyzes the reaction of alkanes with alkenes. google.com |
| Ru/CeO₂ | Hydrogenolysis | Bio-jet fuel synthesis | Selective cleavage of C-C bonds in large hydrocarbons. researchgate.net |
Application of Carbon-Carbon Bond Formation Reactions (e.g., Grignard reactions, Alkylations)
The precise construction of the carbon skeleton of branched alkanes often involves powerful carbon-carbon bond-forming reactions. Grignard reactions, for example, are a cornerstone of this approach. plymouth.ac.uk A Grignard reagent, with the general formula RMgX, acts as a potent nucleophile, attacking electrophilic carbon centers such as those in aldehydes and ketones. unacademy.comorganic-chemistry.orglibretexts.org This reaction is instrumental in creating new carbon-carbon bonds and can be used to synthesize tertiary or secondary alcohols, which can then be converted to the target alkane. plymouth.ac.ukorganic-chemistry.org For instance, reacting a suitable Grignard reagent with a ketone can generate a tertiary alcohol, a key intermediate in the synthesis of H-branched alkanes. plymouth.ac.uk
Alkylation reactions are also fundamental to the synthesis of branched alkanes. mt.com In the context of fuel production, alkylation units combine light olefins, such as propylene (B89431) and butylene, with isobutane (B21531) to produce alkylate, a mixture of high-octane, branched-chain hydrocarbons. mt.com This process is typically catalyzed by strong acids like hydrofluoric acid (HF) or sulfuric acid (H₂SO₄), although solid catalysts like zeolites are also used. mt.com Friedel-Crafts alkylation is another classic example, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst to form a substituted aromatic compound, which can be a precursor to branched alkanes. mt.com
Hydrogenation and Other Functional Group Transformations in Alkane Synthesis
Many synthetic routes to branched alkanes produce unsaturated intermediates, such as alkenes, which must be converted to the final saturated alkane. Catalytic hydrogenation is the most common method for this transformation. quora.com This reaction involves the addition of hydrogen (H₂) across the double or triple bonds of an unsaturated hydrocarbon in the presence of a metal catalyst. quora.comquora.com Commonly used catalysts include palladium, platinum, and nickel. quora.com For example, after synthesizing a branched alkene through a Grignard reaction followed by dehydration of the resulting alcohol, the alkene can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the desired branched alkane. plymouth.ac.ukorganic-chemistry.org
This hydrogenation step is often the final stage in a multi-step synthesis. For example, the synthesis of H-branch alkanes can involve a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and finally, hydrogenation to the alkane. plymouth.ac.uk The choice of catalyst can be crucial for selectivity, especially when other functional groups are present in the molecule. organic-chemistry.org
Methodologies for High-Molecular-Weight Branched Alkane Construction
The synthesis of high-molecular-weight (C40+) branched alkanes presents unique challenges, primarily due to the low solubility of intermediates. tandfonline.comnih.govjst.go.jp A successful strategy to overcome this involves a three-step synthesis utilizing the alkylation of 1,3-dithiane. tandfonline.comnih.govjst.go.jp This method allows for the construction of long-chain alkanes with mid-chain methylation or symmetrical terminal-chain dimethylation. tandfonline.comnih.gov The process involves the bisalkylation of a bis(dithianyl)alkane intermediate with an appropriate 1-bromoalkane, followed by desulfurization with Raney nickel to yield the final long-chain branched alkane. tandfonline.comnih.govjst.go.jp This approach has been used to synthesize a variety of mid-chain methylated alkanes ranging from C38 to C53. nih.gov
Biocatalytic and Biosynthetic Pathways for Branched Hydrocarbon Production
Nature offers sophisticated enzymatic machinery for the synthesis of hydrocarbons, which can be harnessed for the production of branched alkanes.
Enzymatic Mechanisms for Branched-Chain Alkane Synthesis
The biosynthesis of branched-chain alkanes often originates from the fatty acid synthesis (FAS) system. researchgate.net Specifically, the Type II Fatty Acid Synthesis system is responsible for producing both straight-chain and branched-chain alkanes. researchgate.net The introduction of branches occurs through the use of specific initiator and lengthener molecules. researchgate.net
Methylated initiators such as 2-methyl-propionyl-[acp] and 3-methylbutanoyl-[acp] (where [acp] is acyl-carrier protein) are used exclusively for the synthesis of branched-chain alkanes. researchgate.net During the elongation of the carbon chain, a methyl branch can be added by using (S)-methyl-malonyl-[acp] as a lengthener instead of the usual malonyl-[acp]. researchgate.net
| Enzyme/System | Function | Organism Example | Key Role in Branched Alkane Synthesis |
| Type II Fatty Acid Synthesis (FAS) | Carbon chain elongation | Bacteria | Provides the backbone for both straight and branched-chain alkanes. researchgate.net |
| 2-methyl-propionyl-[acp] | Initiator Molecule | Bacteria | Initiates the synthesis of a branched fatty acid precursor. researchgate.net |
| (S)-methyl-malonyl-[acp] | Lengthener Molecule | Bacteria | Adds a methyl branch during chain elongation. researchgate.net |
| AlkB | Alkane Hydroxylase | Pseudomonas putida | Involved in the initial oxidation of alkanes. quora.com |
| UndB | Fatty Acid Decarboxylase | Pseudomonas mendocina | Converts fatty acids to terminal alkenes, potential alkane precursors. iisc.ac.in |
Investigation of Microbial Pathways and Their Products
The biosynthesis of branched alkanes, such as this compound, in microorganisms is an area of growing research interest, primarily driven by the quest for sustainable biofuels. While direct microbial synthesis of this compound is not extensively documented, the fundamental pathways for creating branched-chain alkanes are understood and can be engineered in various microbial hosts. These pathways typically leverage and modify the native fatty acid synthesis (FAS) machinery.
Microorganisms synthesize branched-chain alkanes using the type-II fatty acid synthesis (FAS) system, which is also responsible for the production of straight-chain fatty acids. researchgate.net The introduction of branches into the hydrocarbon chain is achieved through the use of specific branched starter units or extender units during the elongation process. researchgate.net
The key steps in the microbial production of branched alkanes involve:
Initiation with a branched-chain precursor: Instead of the usual acetyl-CoA or propionyl-CoA starters for straight-chain fatty acids, the synthesis of branched-chain fatty acids begins with branched-chain acyl-CoAs. These are often derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine, which give rise to precursors such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA.
Elongation: The initial branched-chain starter is elongated by the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the enzymes of the FAS system. researchgate.net To introduce further branching, a methylated extender unit like methylmalonyl-CoA can be incorporated. researchgate.net
Termination and Conversion to Alkane: Once the fatty acid chain reaches a specific length, the synthesis is terminated. The resulting branched-chain fatty acid is then converted into an alkane. A common pathway for this conversion involves the reduction of the fatty acid to a fatty aldehyde, followed by the deformylation of the aldehyde by an aldehyde deformylating oxygenase (ADO) to yield the final branched alkane, which is one carbon shorter than the fatty aldehyde precursor. researchgate.net
Detailed Research Findings
Research in synthetic biology has demonstrated the feasibility of engineering common laboratory microorganisms, such as Escherichia coli, to produce a variety of branched-chain alkanes. These studies often involve the heterologous expression of genes for the synthesis of branched precursors and the alkane biosynthesis pathway.
For instance, cyanobacteria are known to naturally produce alkanes, and their aldehyde decarbonylase has been a key enzyme in engineering alkane production in other organisms. nih.gov The manipulation of the fatty acid synthesis pathway by introducing specific thioesterases can lead to the production of fatty acids of desired chain lengths, which are then converted to alkanes.
While the direct microbial production of this compound has not been specifically reported, the biosynthetic principles for its formation can be hypothesized based on known pathways. The synthesis would likely require a specific combination of a branched starter unit and a series of elongation steps, potentially involving a methylated extender unit to form the precise branching pattern.
Below is an interactive data table summarizing the common precursors for branched-chain alkane synthesis and the types of branching they introduce.
| Precursor Molecule | Resulting Branch Type | Example Branched-Chain Product (Illustrative) |
| Isobutyryl-CoA | iso-branch (methyl group at the penultimate carbon) | 13-Methyltetradecane |
| Isovaleryl-CoA | iso-branch (methyl group at the antepenultimate carbon) | 12-Methyltetradecane |
| 2-Methylbutyryl-CoA | anteiso-branch (methyl group on the third carbon from the end) | 12-Methyltetradecane |
| Methylmalonyl-CoA (as an extender) | Internal methyl branch | Internally branched alkanes |
The production of a specific branched alkane like this compound would necessitate a highly controlled biosynthetic pathway capable of introducing branches at specific positions along the carbon backbone. This level of control is a significant challenge in metabolic engineering but represents an active area of research. The exploration of novel enzymes and the precise regulation of metabolic fluxes are key strategies being pursued to achieve the synthesis of custom-designed branched-chain alkanes for use as advanced biofuels and other specialty chemicals.
Chemical Reactivity and Reaction Mechanisms of Branched Alkanes
Gas-Phase Oxidation Mechanisms of Branched Alkanes
The atmospheric and low-temperature oxidation of branched alkanes is a complex, multi-step process initiated by radical species and propagated through a series of radical chain reactions.
The primary initiation step in the gas-phase oxidation of alkanes is the abstraction of a hydrogen atom by an oxidant, most commonly the hydroxyl radical (•OH). cornell.edu The rate of this reaction is dependent on the type of C-H bond available. For branched alkanes, the order of reactivity is tertiary > secondary > primary C-H bonds due to the lower bond dissociation energy of tertiary C-H bonds.
Recent studies have determined the rate coefficients for the reaction of •OH radicals with a variety of C3–C11 alkanes. copernicus.org For instance, the rate coefficient for the reaction of •OH with 3-methylheptane (B165616) at room temperature was found to be 7.71 ± 0.35 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org The temperature dependence of these reactions is also a critical factor, with rate coefficients generally increasing with temperature. mdpi.com The Arrhenius expressions for the reactions of •OH with 2-methylheptane (B165363) and 3-methylheptane have been determined as (1.37±0.48)×10⁻¹¹exp[-(209±100)/T] and (3.54±0.45)×10⁻¹¹exp[-(374±49)/T] cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org
| Branched Alkane | Rate Coefficient at 298 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 3-Methylheptane | 7.71 ± 0.35 | (3.54±0.45)×10⁻¹¹exp[-(374±49)/T] | copernicus.org |
| 2-Methylheptane | - | (1.37±0.48)×10⁻¹¹exp[-(209±100)/T] | copernicus.org |
| 2,2,4-Trimethylpentane | 3.20 ± 0.11 (at 248 K) | - | mdpi.com |
Following the initial hydrogen abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (RO₂•). cornell.edu The chemistry of these peroxyl radicals is central to the autoxidation process, a series of intramolecular hydrogen shift reactions that lead to the formation of more highly oxidized species.
Autoxidation in branched alkanes has been studied in the liquid phase as well, with research on pristane (B154290) (2,6,10,14-tetramethylpentadecane) and squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane) at 170 °C showing that radical attack on tertiary hydrogen atoms is significantly faster than on secondary hydrogens. researchgate.net
Recent research on the low-temperature oxidation of 2,5-dimethylhexane (B165582) has provided experimental evidence for new types of chain-branching reactions. researchgate.netosti.gov These pathways involve the formation of highly oxidized multifunctional molecules (HOMs) and can result in a net increase in hydroxyl radical production, which is a key factor in auto-ignition. researchgate.netosti.gov The key chain-branching step in the conventional low-temperature combustion paradigm occurs when the •OOQOOH adduct isomerizes, releasing an •OH radical and forming a ketohydroperoxide (KHP) intermediate. researchgate.net
A significant finding in the study of branched alkane oxidation is the formation of highly oxidized multifunctional molecules (HOMs). These are large molecules with a high oxygen-to-carbon ratio, formed through successive autoxidation steps. In the oxidation of 2,5-dimethylhexane, species with molecular formulas of C₈H₁₄O₄ and C₈H₁₆O₅ have been detected. researchgate.netosti.gov
The formation of these HOMs is initiated by the alternative isomerization of •OOQOOH radicals, followed by a third O₂ addition, further isomerization, and the release of an •OH radical. researchgate.netosti.gov These pathways are conceptually similar to those proposed for the formation of low-volatility, highly oxygenated species in the Earth's troposphere. researchgate.netosti.gov
High-Temperature Combustion Kinetics of Branched Alkanes
At higher temperatures, the reaction mechanisms of branched alkanes shift from the low-temperature oxidation pathways to those dominated by pyrolysis and the reactions of smaller, more reactive species.
Autoignition is the spontaneous ignition of a fuel-air mixture without an external ignition source. The autoignition characteristics of a fuel are described by its ignition delay time, which is the time between the fuel being subjected to high temperature and pressure and the onset of combustion.
Studies on iso-dodecane (2,2,4,6,6-pentamethylheptane), a highly branched C12 alkane, have provided valuable insights into the autoignition behavior of large branched alkanes. bohrium.comresearchgate.net Experimental and modeling investigations have shown a "reactivity crossover" between iso-octane and iso-dodecane, where in a specific temperature window within the negative temperature coefficient (NTC) regime, iso-dodecane is less reactive than iso-octane. bohrium.com Outside of this window, iso-dodecane is more reactive. bohrium.com
The flame propagation characteristics, often quantified by the laminar flame speed, are also influenced by the molecular structure of the fuel. For alkanes, branched isomers tend to have lower laminar flame speeds than their straight-chain counterparts. combustion-institute.ittandfonline.com This is attributed to the different radical pools produced during combustion. For example, the combustion of 2-methylheptane produces more propene and iso-alkenes, while n-octane combustion leads to higher concentrations of ethylene (B1197577) and 1-alkenes. osti.gov
| Isomer | Cetane Number | Computed Ignition Delay (ms) | Observed Ignition Delay (ms) | Reference |
|---|---|---|---|---|
| n-Dodecane | 82 | 1.95 | 1.97 | researchgate.net |
| 3-Ethyldecane | 55 | 2.08 | 2.01 | researchgate.net |
| 4,5-Diethyloctane | 23 | 2.26 | 2.19 | researchgate.net |
| 2,2,4,6,6-Pentamethylheptane (iso-dodecane) | 10 | 3.82 | 2.85 | researchgate.net |
Influence of Branching on Reaction Rate Constants and Fuel Efficiency
Generally, branched alkanes are more stable than their straight-chain isomers. This increased stability is attributed to factors such as more compact electronic structures and electron correlation effects. However, this stability does not uniformly translate to lower reactivity in all reaction types. In combustion reactions, which are critical for fuel efficiency, branched hydrocarbons like 2-Methyl-5-(propan-2-yl)octane are preferred over their linear counterparts. This preference is due to their higher octane (B31449) ratings, which indicates a greater resistance to knocking or premature combustion in an engine.
The improved performance of branched alkanes as a fuel is linked to the stability of the free radical intermediates formed during combustion. The structure of branched alkanes can better support the unpaired electron of a free radical, making them less reactive and allowing for more controlled combustion. In contrast, the less stable radicals formed from linear alkanes are more prone to initiate premature chain reactions, leading to engine knock and reduced efficiency.
The rate of certain reactions, such as free-radical halogenation, is also influenced by the degree of branching. The presence of tertiary hydrogen atoms in branched alkanes, such as the one at the fifth position in this compound, provides a site that is more susceptible to abstraction in free-radical reactions. This is because tertiary radicals are more stable than secondary or primary radicals.
Table 1: General Influence of Alkane Branching on Selected Properties
| Property | Influence of Increased Branching | Rationale |
| Thermodynamic Stability | Generally increases | More compact structure, electron correlation effects. |
| Octane Rating | Increases | Greater resistance to auto-ignition (knocking). |
| Combustion Control | Improved | Formation of more stable free radical intermediates. |
| Reactivity in Free-Radical Halogenation | Can be higher at tertiary carbons | Formation of more stable tertiary radical intermediates. |
Catalytic Transformations of Branched Alkanes
Isomerization Processes in Zeolites and Other Catalytic Systems
Isomerization is a crucial process in petroleum refining that converts straight-chain alkanes into their more valuable branched isomers, thereby improving the octane number of gasoline. While specific studies on the isomerization of this compound are not prominent, the general principles of alkane isomerization over catalysts like zeolites are well-established.
Branched alkanes such as this compound can participate in isomerization reactions, which typically involve bifunctional catalysts containing both metal and acid sites. Zeolites, which are crystalline aluminosilicates, are widely used as the acidic component of these catalysts. The process generally involves the dehydrogenation of the alkane to an alkene on a metal site (e.g., platinum), followed by the migration of the double bond and skeletal rearrangement on the acidic sites of the zeolite. The branched alkene is then hydrogenated back to a branched alkane.
The pore structure of zeolites plays a critical role in the selectivity of the isomerization process, favoring the formation of certain isomers while hindering the formation of others. For a branched alkane like this compound, isomerization could potentially lead to a variety of other C12H26 isomers with different branching patterns, depending on the catalyst and reaction conditions. The formation of more highly branched isomers is often thermodynamically favored at lower temperatures. ntnu.no
Cracking and Dehydrocyclization Reactions of Branched Hydrocarbons
Cracking is a process that breaks down large hydrocarbon molecules into smaller, more useful ones, such as those in the gasoline and diesel range. Catalytic cracking, which often employs zeolite catalysts, proceeds through the formation of carbocation intermediates. psu.edu Branched alkanes like this compound can undergo cracking, and the structure of the alkane influences the distribution of the resulting products. The presence of tertiary carbons in branched alkanes can facilitate the formation of more stable tertiary carbocations, which can then undergo various reactions, including beta-scission, to yield smaller alkanes and alkenes. researchgate.net The products of cracking a branched alkane are themselves often branched, which is beneficial for producing high-octane gasoline components. libretexts.org
Dehydrocyclization is a reaction that converts aliphatic hydrocarbons into aromatic compounds. This process is an important route for the production of high-value aromatic chemicals. The reaction typically involves a catalyst with both a metal function (e.g., platinum) and an acidic function. For a branched alkane like this compound, dehydrocyclization would involve a series of steps, including dehydrogenation to form alkenes and dienes, followed by cyclization and further dehydrogenation to form an aromatic ring. The complex structure of this compound could potentially lead to the formation of various substituted aromatic compounds.
Halogenation and Substitution Reactions in Branched Alkane Systems
Alkanes can undergo substitution reactions, most notably halogenation, where a hydrogen atom is replaced by a halogen atom. This reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or heat. chemistrystudent.com The regioselectivity of halogenation in branched alkanes is a key consideration.
In the case of this compound, there are primary, secondary, and tertiary hydrogen atoms. The stability of the resulting alkyl radical intermediate determines the major product. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. youtube.com Therefore, the hydrogen atom at the tertiary carbon (the carbon at the 5-position bonded to the isopropyl group) would be the most readily substituted during free-radical halogenation.
The selectivity of halogenation also depends on the halogen. Bromination is generally more selective than chlorination. libretexts.org This means that bromination of this compound would yield a higher proportion of the product where the bromine atom has substituted the tertiary hydrogen, compared to chlorination which would produce a more varied mixture of isomers.
The mechanism for free-radical halogenation involves three main stages:
Initiation: The halogen molecule undergoes homolytic cleavage to form two halogen radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical.
Termination: Two radicals combine to form a stable molecule, ending the chain reaction. savemyexams.com
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques for Branched Alkanes
Chromatography is a cornerstone for the separation and analysis of complex hydrocarbon mixtures. For a C12 branched alkane like 2-Methyl-5-(propan-2-yl)octane, specific gas chromatography techniques are particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like branched alkanes.
Qualitative Analysis: For qualitative identification, two key pieces of information are used: retention time and mass spectrum. The retention time—the time it takes for the compound to travel through the chromatographic column—is a characteristic feature. However, many isomers may have very similar retention times. Therefore, the mass spectrum is crucial for confirmation.
In GC-MS, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible pattern. The fragmentation of branched alkanes is distinct from their straight-chain counterparts. nih.gov Fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. birmingham.ac.ukgithub.io For this compound (molecular weight: 170.33 g/mol ), the molecular ion peak (M+) at m/z 170 may be of low abundance or absent. nih.govbirmingham.ac.uk The mass spectrum would be characterized by a series of fragment ions with a mass difference of 14 Da (corresponding to CH₂ groups). birmingham.ac.uk Key fragmentation pathways would involve cleavage at the C5-isopropyl and C2-methyl bonds, leading to the formation of stable carbocations. The loss of the largest alkyl fragment at a branch point is typically favored. nih.gov
Quantitative Analysis: For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte present. acs.org By creating a calibration curve using standards of known concentration, the precise amount of this compound in a sample can be determined. The high sensitivity of modern GC-MS instruments allows for the detection of analytes in the microgram range or lower. researchgate.net
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin of Fragment |
| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl group (-CH₃) |
| 127 | [C₉H₁₉]⁺ | Loss of a propyl group (-C₃H₇) |
| 99 | [C₇H₁₅]⁺ | Cleavage at the C5-C6 bond |
| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond |
| 57 | [C₄H₉]⁺ | Common alkane fragment |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
When analyzing highly complex mixtures such as petroleum fractions, one-dimensional GC-MS may not provide sufficient resolution to separate all isomers. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govresearchgate.net
In a GC×GC system, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are connected in series. birmingham.ac.uk The first column separates compounds primarily by their boiling point, while the second column provides separation based on polarity. researchgate.net This results in a structured two-dimensional chromatogram where compounds of a similar chemical class, such as branched alkanes, group together in specific regions of the plot. mosh-moah.de This ordered structure simplifies the identification of compound classes and individual isomers within them. birmingham.ac.ukresearchgate.net For this compound, GC×GC would effectively separate it from other C12 isomers, such as n-dodecane and other branched or cyclic alkanes, which might co-elute in a single-column separation. dlr.deacs.org
High-temperature gas chromatography (HTGC) is a specialized technique designed for the analysis of high-boiling point compounds, typically those with carbon numbers greater than C40. researchgate.netadearth.ac.cnipa.or.id It utilizes thermally stable columns and high oven temperatures (often exceeding 400°C) to elute high-molecular-weight analytes. nih.govresearchgate.net
For a compound like this compound (a C12 alkane), standard GC techniques are sufficient, and HTGC is not typically required. However, in the context of purity evaluation of a product that might contain high-molecular-weight impurities, HTGC could be employed. For instance, if this compound were synthesized in a process that could potentially produce heavier oligomers or involve high-boiling point solvents, HTGC would be the method of choice to detect and quantify these less volatile contaminants. The technique is crucial for characterizing heavy petroleum fractions and waxes to determine their n-alkane distribution and purity. researchgate.netresearchgate.net
Spectroscopic Elucidation of Molecular Structure and Conformation
While chromatography excels at separation, spectroscopy is indispensable for the definitive elucidation of a molecule's structural formula and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: A proton (¹H) NMR spectrum for this compound would show distinct signals for each chemically non-equivalent proton. Protons in alkane structures are highly shielded and typically appear in the upfield region of the spectrum (approx. 0.7-1.7 ppm). openochem.org The chemical shift of each signal is influenced by the local electronic environment.
¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts for carbons in alkanes typically range from 10 to 60 ppm. pressbooks.pub Due to the molecule's asymmetry, this compound would be expected to show a distinct signal for each of its 12 carbon atoms.
Chemical Shifts: The precise location of signals (chemical shifts) allows for the assignment of each proton and carbon to its position in the molecule. For example, the protons of the methyl groups at C1 and the methyl group on the main chain at C2 will appear as distinct signals, as will the protons of the two equivalent methyl groups of the isopropyl substituent.
Spin-Spin Coupling: In ¹H NMR, the signal for a set of protons is split into a multiplet by neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of adjacent equivalent protons. pharmacy180.com The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz). For alkanes, the typical coupling constant between protons on adjacent carbons (³J) is in the range of 6-8 Hz. libretexts.orgyoutube.com Analyzing these splitting patterns allows chemists to piece together the connectivity of the carbon skeleton. For instance, the methine proton at C5 would be split by its neighboring protons on C4, C6, and the isopropyl methine, resulting in a complex multiplet.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
| C1-H₃ | ~0.8-0.9 | Triplet (t) | C2-H |
| C2-H | ~1.5-1.7 | Multiplet (m) | C1-H₃, C3-H₂, C2-CH₃ |
| C2-CH₃ | ~0.8-0.9 | Doublet (d) | C2-H |
| C3-H₂ | ~1.2-1.4 | Multiplet (m) | C2-H, C4-H₂ |
| C4-H₂ | ~1.1-1.3 | Multiplet (m) | C3-H₂, C5-H |
| C5-H | ~1.4-1.6 | Multiplet (m) | C4-H₂, C6-H₂, C5-CH |
| C5-CH(CH₃)₂ | ~1.7-1.9 | Multiplet (m) | C5-H, C5-CH(CH₃ )₂ |
| C5-CH(C H₃ )₂ | ~0.8-0.9 | Doublet (d) | C5-CH |
| C6-H₂ | ~1.2-1.4 | Multiplet (m) | C5-H, C7-H₂ |
| C7-H₂ | ~1.2-1.4 | Multiplet (m) | C6-H₂, C8-H₃ |
| C8-H₃ | ~0.8-0.9 | Triplet (t) | C7-H₂ |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~14 |
| C2 | ~28-32 |
| C2-CH₃ | ~22 |
| C3 | ~35-40 |
| C4 | ~25-30 |
| C5 | ~40-45 |
| C5-CH | ~30-35 |
| C5-CH(C H₃)₂ | ~20-25 |
| C6 | ~30-35 |
| C7 | ~23 |
| C8 | ~14 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Conformational Dynamics and Energetics via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformational dynamics and energetics of flexible molecules like this compound. nih.gov By analyzing various NMR parameters, insights into the rotational isomerism and motional properties of the hydrocarbon chain can be obtained.
Through-bond and through-space correlations in 2D NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in confirming the carbon skeleton's connectivity. nih.gov For branched alkanes, ¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of methyl, methylene, and methine groups. The presence of branching influences these shifts, and specific patterns can confirm the positions of the methyl and isopropyl substituents. aip.org
The study of conformational dynamics often involves variable-temperature NMR experiments. Changes in temperature can alter the populations of different conformers (rotamers), leading to observable changes in chemical shifts and coupling constants. This data allows for the calculation of thermodynamic parameters, such as the energy differences between various staggered and gauche conformations. nih.govresearchgate.net Furthermore, nuclear Overhauser effect (NOE) measurements can provide information about through-space distances between protons, helping to define the preferred spatial arrangements of the molecule. Carbon-13 spin-lattice relaxation times (T₁) can also offer quantitative data on the mobility of different segments of the molecule, revealing the effects of branching on intramolecular dynamics. aip.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar branched alkanes.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Primary CH₃ (terminal) | ~0.8-0.9 | ~14 | Triplet (t) |
| Primary CH₃ (on branch) | ~0.8-0.9 | ~20-25 | Doublet (d) |
| Secondary CH₂ | ~1.2-1.4 | ~25-45 | Multiplet (m) |
| Tertiary CH | ~1.5-1.8 | ~30-40 | Multiplet (m) |
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and obtain a unique "vibrational fingerprint" of a molecule. nih.govnih.gov When a molecule like this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of energy. The resulting IR spectrum is a plot of these absorptions, which is characteristic of the molecule's structure.
For alkanes, the most prominent absorption bands are associated with the stretching and bending vibrations of C-H bonds. The complexity of the spectrum in the region between 1500 and 600 cm⁻¹—known as the fingerprint region—is unique to the specific arrangement of atoms in the molecule, making it a powerful tool for identification. researchgate.net While the IR spectra of large isomeric alkanes can be similar, subtle differences in the fingerprint region can be used for differentiation. Vibrational spectroscopy is highly sensitive to both crystalline structure and conformational disorder. shu.ac.uk
Table 2: Characteristic IR Absorption Bands for Branched Alkanes
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2975-2950 | C-H asymmetric stretching (in CH₃) | Strong |
| 2950-2850 | C-H symmetric and asymmetric stretching (in CH₂ and CH) | Strong |
| 2885-2865 | C-H symmetric stretching (in CH₃) | Medium-Strong |
| 1470-1450 | CH₂ scissoring (bending) | Medium |
| 1385-1375 | CH₃ symmetric bending (umbrella mode) | Medium |
| ~1380 and ~1370 | CH₃ bending - characteristic split for isopropyl group | Medium |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₂H₂₆), HRMS can determine its monoisotopic mass to several decimal places (170.20345 Da), allowing for the unambiguous confirmation of its molecular formula. nih.gov
The method of ionization is critical in mass spectrometry. Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the sample, causing it to ionize and fragment extensively. savemyexams.com This fragmentation provides a detailed structural fingerprint. However, for highly branched alkanes, the molecular ion (the peak corresponding to the intact molecule's mass) is often very weak or completely absent because the molecule fragments so readily. jove.comwhitman.edu
Soft ionization techniques impart less energy to the molecule, resulting in minimal fragmentation. bitesizebio.com Methods like Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI) are common. acs.orgacdlabs.com In CI, a reagent gas is used to gently ionize the analyte, typically forming a protonated molecule, [M+H]⁺. This makes soft ionization techniques particularly useful for confirming the molecular weight of compounds like branched alkanes where the molecular ion is not observed in EI-MS. pragolab.cz
Table 3: Comparison of Ionization Techniques for Branched Alkanes
| Feature | Electron Ionization (EI) | Soft Ionization (e.g., CI, APCI) |
|---|---|---|
| Energy Transfer | High | Low |
| Fragmentation | Extensive, complex patterns | Minimal, primarily molecular ion adducts |
| Molecular Ion Peak | Often weak or absent for branched alkanes whitman.eduic.ac.uk | Typically a strong [M+H]⁺ or other adduct peak |
| Primary Use | Structural elucidation, library matching | Molecular weight determination |
The fragmentation of branched alkanes under EI conditions follows predictable rules driven by the formation of stable carbocations. jove.com
Preferential Cleavage at Branch Points: The C-C bonds at tertiary or quaternary carbons are most likely to break. This is because the resulting carbocations (secondary, tertiary) are significantly more stable than the primary carbocations that would be formed from the fragmentation of linear alkanes. ic.ac.ukuobasrah.edu.iq
Loss of the Largest Alkyl Group: When cleavage occurs at a branch point, the largest attached alkyl group is preferentially lost as a radical. This rule helps in determining the location of branching along a carbon chain. whitman.eduuobasrah.edu.iq
For this compound, cleavage would be favored at the C2 and C5 positions. The fragmentation at the C5 position, bearing the isopropyl group, is particularly significant. The loss of the largest substituent at this point (a propyl or isobutyl radical) would lead to stable secondary carbocations, resulting in prominent peaks in the mass spectrum.
Table 4: Predicted Major EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 127 | [M - C₃H₇]⁺ (Loss of propyl radical from C5) | •C₃H₇ (43) |
| 113 | [M - C₄H₉]⁺ (Loss of isobutyl radical from C5) | •C₄H₉ (57) |
| 85 | [C₆H₁₃]⁺ (Cleavage at C5) | C₆H₁₃• (85) |
| 71 | [C₅H₁₁]⁺ (Cleavage at C5 or C2) | C₇H₁₅• (99) |
| 57 | [C₄H₉]⁺ (tert-Butyl or sec-butyl cation) | C₈H₁₇• (113) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | C₉H₁₉• (127) |
Other Advanced Characterization Methods for Branched Hydrocarbons
Beyond NMR, IR, and MS, other advanced methods are employed to characterize branched hydrocarbons.
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is a powerful separation technique. It separates isomers based on their boiling points and interactions with a stationary phase. For a complex mixture of hydrocarbons, GC can isolate this compound from its isomers before it enters the mass spectrometer for identification. nih.gov
Molecular Dynamics (MD) Simulations: These computational methods model the physical movements of atoms and molecules over time. For branched alkanes, MD simulations can provide theoretical insights into conformational preferences, liquid density, viscosity, and surface tension, complementing experimental data. researchgate.net
Surface Light Scattering (SLS): This experimental technique is used to determine thermophysical properties like viscosity and surface tension of liquids, including long-chain linear and branched alkanes, especially at high temperatures where other methods may be challenging. researchgate.net
Computational and Theoretical Studies of Branched Alkanes
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical methods are fundamental in exploring the intrinsic properties of molecules. These calculations provide a detailed picture of electron distribution, molecular stability, and the subtle interplay of forces within a molecule.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density. chemrxiv.org
For branched alkanes, these methods are crucial for understanding their thermodynamic stability. Studies have shown that branched alkanes are thermodynamically more stable than their linear isomers. nih.gov A DFT-based energy decomposition analysis reveals that this stability arises from a favorable combination of electrostatic and correlation energy terms. nih.gov While branched alkanes experience less destabilizing steric energy than linear alkanes, this is largely canceled out by an opposing quantum energy term related to kinetic and exchange-correlation energy. nih.gov The remaining electrostatic effects ultimately favor the more compact structure of branched isomers. nih.gov
Various DFT functionals are employed to achieve a balance between computational cost and accuracy. For instance, the M06-2X functional has been effectively used to partition the total DFT energy to analyze steric and electronic contributions. nih.gov Other studies benchmark multiple functionals to predict thermodynamic properties, noting that the choice of functional and basis set is critical for obtaining accurate results that align with experimental values. chemrxiv.orgrsc.org
| DFT Functional/Method | Key Characteristics and Performance for Alkanes |
|---|---|
| M06-2X | A high-performance hybrid meta-GGA functional, well-suited for non-covalent interactions and thermochemistry, used in detailed energy partitioning studies of alkanes. nih.gov |
| B3LYP | A widely used hybrid functional, often employed for geometry optimization and calculating relative conformational energies of alkanes. rsc.orgresearchgate.net |
| r2SCAN-V | A modern meta-GGA functional that shows excellent performance in predicting conformational energies of long-chain alkanes, often approaching the accuracy of more demanding hybrid functionals. chemrxiv.org |
| DSD-BLYP-D3(BJ) | A double-hybrid functional with dispersion correction that provides highly accurate conformational energies for alkanes, approaching the "gold standard" of coupled-cluster methods. chemrxiv.org |
The three-dimensional structure and stability of 2-Methyl-5-(propan-2-yl)octane are heavily influenced by intramolecular non-covalent interactions. In nonpolar molecules like alkanes, these are dominated by van der Waals forces (specifically London dispersion forces) and steric repulsion. libretexts.orgwikipedia.org
Steric Effects: This refers to the repulsive force that occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. libretexts.org In branched alkanes, steric strain can arise from the spatial arrangement of bulky substituents. For this compound, significant steric hindrance can occur between the methyl group at the C2 position and the isopropyl group at the C5 position, depending on the conformation of the octane (B31449) backbone. This repulsion leads to an increase in the molecule's potential energy, destabilizing certain conformations. libretexts.orgfiu.edu
Computational methods allow for the quantification of these effects, predicting the energy penalties associated with unfavorable steric interactions, such as gauche arrangements between bulky groups. fiu.edu
Molecules like this compound are not static; they are conformationally flexible due to the rotation around their carbon-carbon single bonds. libretexts.org The different spatial arrangements that result from these rotations are called conformers or conformational isomers. scribd.com The study of the energy differences between these conformers is known as conformational analysis. libretexts.org
The most stable conformations are typically "staggered," where the substituents on adjacent carbons are as far apart as possible, minimizing torsional strain. libretexts.org The least stable are "eclipsed," where they are aligned, maximizing repulsion. libretexts.org For more complex alkanes, two important staggered conformations are:
Anti Conformation: The largest substituent groups on adjacent carbons are positioned 180° apart. This is generally the most stable arrangement. libretexts.org
Gauche Conformation: The largest groups are 60° apart. This conformation is less stable than anti due to steric strain between the adjacent groups. libretexts.org
Quantum chemical calculations can precisely predict the relative energies of these conformers. researchgate.net By mapping the potential energy surface as a function of bond rotation, researchers can identify the lowest-energy (most stable) conformations and the energy barriers between them. For a branched alkane, the presence of methyl and isopropyl groups creates more complex conformational possibilities and potential for significant steric strain in gauche and eclipsed arrangements.
| Interaction/Conformation | Typical Energy Cost (kcal/mol) | Description |
|---|---|---|
| H-H Eclipsing (Torsional Strain) | ~1.0 | Energy cost for two eclipsed C-H bonds, as seen in ethane (B1197151). libretexts.org |
| CH₃-H Eclipsing (Torsional Strain) | ~1.4 | Energy cost for an eclipsed C-H bond and a C-CH₃ bond. |
| Gauche Butane (Steric Strain) | ~0.9 | Energy cost for two methyl groups in a gauche conformation (60° apart). fiu.edu |
| CH₃-CH₃ Eclipsing (Torsional + Steric) | >3.0 | High energy cost for two fully eclipsed methyl groups, a highly unfavorable interaction. |
Molecular Simulations for Thermodynamic and Transport Properties
While quantum mechanics excels at describing the static properties of single molecules, molecular simulations are used to explore the dynamic behavior of a large collection of molecules and to predict macroscopic properties.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict a wide range of dynamic and thermophysical properties. aip.orgacs.org
For branched alkanes like this compound, MD simulations can provide insights into:
Conformational Dynamics: How the molecule transitions between different conformers over time. acs.org
Thermophysical Properties: Predictions of properties like liquid density, viscosity, surface tension, and diffusion coefficients at various temperatures and pressures. researchgate.netacs.org
Rheological Behavior: Studies have shown that branching has a significant effect on fluid rheology. The introduction of side chains, as in this compound, generally increases viscosity compared to the linear isomer (dodecane) because the branches disrupt smooth molecular flow and increase intermolecular entanglement. aip.org
Various force fields, such as TraPPE-UA and OPLS, are used in these simulations to model the interactions between atoms. The accuracy of the predicted properties is highly dependent on the quality of the force field used. acs.org
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying phenomena like adsorption in complex environments. epfl.ch Grand Canonical Monte Carlo (GCMC) and specialized techniques like Configurational-Bias Monte Carlo (CBMC) are employed to simulate the adsorption of molecules into porous materials. epfl.chsci-hub.se
Zeolites are crystalline aluminosilicates with a highly regular pore structure, making them excellent catalysts and molecular sieves. MC simulations are instrumental in understanding how alkanes interact with and diffuse through these pores. A key finding is that zeolites exhibit "shape selectivity," meaning their adsorption and catalytic properties are highly dependent on the size and shape of the guest molecule relative to the zeolite's pore dimensions. rsc.org
For a branched alkane such as this compound, its bulky structure would dictate its adsorption behavior:
Adsorption Selectivity: In zeolites with narrow channels (e.g., TON), linear alkanes are preferentially adsorbed because branched isomers are sterically hindered from entering the pores. sci-hub.seuky.edu In zeolites with larger pores and intersection points (e.g., MFI, FAU), branched alkanes can be preferentially adsorbed, often locating themselves in the more spacious channel intersections. sci-hub.seacs.org
Diffusion: The diffusion of bulky, branched molecules through zeolite channels is an activated process, involving jumps between preferential adsorption sites, and is generally much slower than the diffusion of linear alkanes. acs.org
| Zeolite Framework | Pore Characteristics | Typical Adsorption Preference (Linear vs. Branched Alkanes) |
|---|---|---|
| MFI (e.g., Silicalite-1, ZSM-5) | Medium 10-ring pores with straight and zigzag channels. | Prefers linear alkanes in channels; branched alkanes are accommodated in the larger channel intersections. sci-hub.seacs.org |
| FAU (e.g., Zeolite Y) | Large 12-ring pores forming large supercages. | The large pore volume can accommodate both linear and branched alkanes, with selectivity depending on specific conditions. |
| TON | Narrow, one-dimensional 10-ring pores. | Strongly prefers linear alkanes due to steric exclusion of branched isomers. sci-hub.seuky.edu |
| BEA | Large 12-ring pores with a three-dimensional interconnected channel system. | Can show a preference for branched isomers like i-butane over n-butane due to its spacious pore structure. sci-hub.se |
Force Field Development and Parameterization for Branched Hydrocarbons
The development of accurate molecular mechanics force fields is crucial for the computational study of branched alkanes like this compound. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system, enabling the simulation of molecular behavior. acs.org The process of determining these parameters is known as parameterization and is essential for the accuracy of simulations. acs.org
For branched hydrocarbons, this process presents unique challenges compared to their linear counterparts. The presence of tertiary and quaternary carbon atoms introduces different chemical environments that must be accurately represented. The parameterization strategy often involves fitting the force field parameters to reproduce experimental data, such as liquid densities and heats of vaporization, or high-level quantum mechanical (QM) calculations. acs.orgresearchgate.net
Several established force fields, such as AMBER and CHARMM, have been extended to better handle the complexities of branched alkanes. researchgate.netcopernicus.org New parameter sets are often developed to provide a universal description of linear, branched, and cyclic alkanes. researchgate.netcopernicus.org This unification is typically achieved by refining non-bonded parameters (Lennard-Jones potentials) and torsional (dihedral) angle parameters, which govern the conformational preferences of the molecule. researchgate.net
Key principles in modern parameterization for branched alkanes include:
Refining Lennard-Jones Parameters: A common approach is to adjust the Lennard-Jones well depths for carbon atoms based on their degree of substitution (i.e., primary, secondary, tertiary). researchgate.net This allows the model to better capture the subtle differences in van der Waals interactions arising from branching.
Automated Parameterization: To handle the vast number of parameters, automated schemes are increasingly used. These methods can systematically refine force field parameters against experimental data or QM calculations for entire classes of molecules. copernicus.orgkaust.edu.sa
Transferability: A major goal is to create transferable parameters, where parameters for a specific chemical group (like a methyl or isopropyl group) can be applied to different molecules, reducing the need for re-parameterization for every new compound. acs.org
The parameterization process for a molecule like this compound would involve defining atom types for each unique carbon and hydrogen environment. For instance, the primary carbons of the methyl groups would have different parameters than the tertiary carbons at the branch points. Bonded parameters (bond lengths, angles) are often derived from QM geometry optimizations, while non-bonded and torsional parameters are tuned to match bulk properties or conformational energy profiles. copernicus.org
Below is an interactive table showcasing typical atom types and non-bonded (Lennard-Jones) parameters that might be used for a branched alkane in a united-atom force field model, where CH, CH₂, and CH₃ groups are treated as single interaction sites.
Atmospheric Chemistry Modeling of Branched Hydrocarbons
The atmospheric oxidation of branched alkanes like this compound is a significant source of Secondary Organic Aerosols (SOA), which have implications for air quality and climate. copernicus.org Computational models are essential tools for understanding the complex chemical transformations that lead to SOA formation.
Secondary Organic Aerosol (SOA) Formation Models (e.g., GECKO-A, UNIPAR)
Explicit chemical models are used to simulate the atmospheric degradation of volatile organic compounds (VOCs) and predict the resulting SOA mass and composition. Two prominent models used for this purpose are the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) and the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model.
GECKO-A is a modeling tool that automatically generates nearly explicit gas-phase oxidation mechanisms for organic compounds. nih.govnoaa.govcopernicus.org For a branched alkane, GECKO-A constructs a detailed network of reactions initiated by oxidants like the hydroxyl radical (OH). It tracks multigenerational oxidation, where the products of one reaction become the reactants for subsequent reactions, leading to highly oxygenated molecules with low volatility that can partition into the aerosol phase. nih.govnoaa.gov Studies using GECKO-A have shown that both the carbon chain length and the degree of branching are dominant factors influencing the SOA yield. nih.gov
UNIPAR is a model designed to predict SOA formation through multiphase reactions, considering partitioning between the gas, organic, and inorganic aerosol phases. researchgate.netcopernicus.org The model has been extended to simulate SOA formation from various branched alkanes. copernicus.org It uses product distributions from explicit gas-phase mechanisms to lump oxygenated products into groups based on their volatility and reactivity. copernicus.orgproquest.com This approach allows UNIPAR to simulate how branching structure influences SOA formation under different environmental conditions, including the role of particle-phase reactions like oligomerization. copernicus.org
Mechanistic Pathways for Oxygenated Product Formation and Volatility Prediction
The atmospheric oxidation of a branched alkane is typically initiated by the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical (R•). This is followed by the rapid addition of molecular oxygen (O₂) to form a peroxy radical (RO₂•). The fate of the RO₂• radical is critical in determining the subsequent products and their volatility.
A key mechanistic feature for branched alkanes is the chemistry of the alkoxy radical (RO•), which is formed from the RO₂• radical. Alkoxy radicals can undergo several competing reactions, including isomerization and decomposition (fragmentation). acs.org
Isomerization: The alkoxy radical rearranges via an internal hydrogen shift, which can lead to the formation of functionalized, lower-volatility products like 1,4-hydroxynitrates and 1,4-hydroxycarbonyls. tandfonline.com
Decomposition: For branched alkoxy radicals, C-C bond scission (fragmentation) is a significant pathway. This breaks the carbon skeleton, forming smaller, more volatile products such as a ketone and a smaller alkyl radical. acs.orgkaust.edu.sa
This competition is crucial for SOA yields. For a given carbon number, branched alkanes generally have lower SOA yields than linear or cyclic alkanes. acs.orgnih.gov This is attributed to the increased importance of fragmentation pathways for branched alkoxy radicals, which leads to more volatile products that are less likely to partition to the aerosol phase. acs.org
The volatility of the oxygenated products is a direct consequence of their molecular structure (carbon number, functional groups). Models like GECKO-A predict the formation of a wide range of multifunctional compounds. The volatility of each product is estimated, and this determines its partitioning between the gas and particle phases, ultimately controlling the predicted SOA mass. nih.gov
The following interactive table summarizes the general impact of alkane structure on SOA formation pathways and yields.
Environmental Occurrence, Fate, and Biogeochemical Significance of Branched Alkanes
Natural and Anthropogenic Sources of Branched Alkanes in the Environment
The presence of branched alkanes in the environment is attributable to both natural and human-related activities. These compounds are significant components of fossil fuels and are also released through various industrial and urban processes.
Petroleum and crude oil are primary natural sources of alkanes, including a wide array of branched structures. scienceskool.co.uk Crude oil is a complex mixture of hydrocarbons, and its composition, including the proportion of straight-chain versus branched alkanes, varies depending on the geological source. nih.govpsu.edu Paraffinic crude oils, for instance, are particularly rich in both straight-chain and branched alkanes. nih.gov The ratio of normal alkanes (n-alkanes) to their branched isomers (isoalkanes) can differ; for example, a Pennsylvania crude oil sample showed n-alkane to isoalkane ratios of 1.3, 1.7, and 1.5 for pentanes, hexanes, and heptanes, respectively. nih.gov
In the petroleum industry, processes like reforming are used to convert straight-chain alkanes into more valuable branched-chain isomers, which improve fuel quality. libretexts.org Branched alkanes are preferred in motor fuels as they burn more slowly and efficiently, reducing the "knocking" in engines. scienceskool.co.ukchemhume.co.uk Consequently, gasoline and other refined fuels have a significant content of branched alkanes. While biofuels are derived from renewable biological sources, their composition can also include branched alkanes, depending on the feedstock and production process.
Table 1: Examples of Branched Alkanes Found in Crude Oil Fractions
| Alkane Type | Example Compound | Typical Carbon Number Range |
|---|---|---|
| Isoalkanes | Isobutane (B21531) (2-Methylpropane) | C4 - C10 |
| Isoalkanes | Isooctane (2,2,4-Trimethylpentane) | C4 - C10 |
| Branched Alkanes | Pristane (B154290) (2,6,10,14-Tetramethylpentadecane) | > C10 |
| Branched Alkanes | Phytane (2,6,10,14-Tetramethylhexadecane) | > C10 |
Urban environments are significant sources of branched alkane emissions, primarily due to vehicular traffic and the use of fossil fuels for heating and power generation. ncsu.edu The combustion of gasoline and diesel releases a mixture of hydrocarbons, including branched alkanes, into the atmosphere. mdpi.com Industrial processes are another major contributor. Petroleum refineries, chemical plants, and facilities that use solvents are notable sources of these compounds. ncsu.edu
Studies have shown that the oil and gas industry is a substantial source of C2-C5 alkanes in the United States, with emissions clustered in oil and gas basins. nih.gov While this sector is the largest anthropogenic source of ethane (B1197151) and propane, it is the third-largest for C4-C5 alkanes, contributing to about 26% of the total emissions. nih.govnoaa.gov In urban areas, sources other than the oil and gas industry, such as traffic, also contribute significantly to the atmospheric concentration of C4-C5 alkanes. nih.gov
Environmental Transport and Transformation Processes
Once released into the environment, branched alkanes undergo various transport and transformation processes that determine their fate and impact. These processes include atmospheric reactions, microbial degradation, and partitioning between different environmental compartments.
In the atmosphere, the primary removal process for branched alkanes is through photo-oxidation initiated by reaction with hydroxyl (OH) radicals. ucdavis.eduresearchgate.net This reaction is the first step in a complex series of chemical transformations that can lead to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). nih.govacs.org The rate of reaction with OH radicals depends on the structure of the alkane, with larger and more branched alkanes generally reacting faster. acs.org
The oxidation of branched alkanes proceeds through the formation of alkyl radicals, which then react with molecular oxygen to form peroxy radicals. These peroxy radicals can undergo further reactions to form a variety of oxygenated organic compounds, including aldehydes, ketones, and organic nitrates. acs.org The specific products formed depend on the structure of the parent alkane and the atmospheric conditions.
In soil and water, microbial degradation is a key process for the removal of branched alkanes. frontiersin.orgresearchgate.net A wide variety of bacteria and fungi have been identified that can utilize alkanes as a source of carbon and energy. researchgate.netnih.gov The degradation process is typically initiated by enzymes called alkane hydroxylases, which introduce an oxygen atom into the alkane molecule. frontiersin.org This initial step makes the hydrocarbon more susceptible to further enzymatic attack.
The biodegradability of alkanes is influenced by their structure. While linear alkanes are generally degraded more readily, the presence of branching can hinder microbial attack. frontiersin.orgnih.gov Compounds with quaternary carbon atoms or extensive branching can be more resistant to degradation. nih.govnih.gov However, numerous microorganisms have been isolated that are capable of degrading even highly branched alkanes like pristane and phytane. researchgate.net This metabolic capability is of significant interest for the bioremediation of petroleum-contaminated sites, where microorganisms are used to clean up hydrocarbon pollutants. nih.govbrieflands.comnih.gov Bioaugmentation, the addition of specific hydrocarbon-degrading microbes, and biostimulation, the addition of nutrients to enhance the activity of indigenous microbes, are two common bioremediation strategies. frontiersin.org
Table 2: Factors Influencing Microbial Degradation of Branched Alkanes
| Factor | Influence on Degradation Rate | Explanation |
|---|---|---|
| Molecular Structure | Decreases with increased branching | Steric hindrance can limit enzyme access to the hydrocarbon chain. nih.gov |
| Bioavailability | Decreases with increasing molecular weight | Higher molecular weight alkanes have lower water solubility, limiting their availability to microorganisms. brieflands.com |
| Environmental Conditions | Varies | Optimal degradation requires specific ranges of temperature, pH, oxygen, and nutrient availability. |
| Microbial Community | Varies | The presence of microbial consortia with diverse enzymatic capabilities can enhance the degradation of complex mixtures of hydrocarbons. brieflands.comresearchgate.net |
The distribution of branched alkanes in the environment is governed by their physical and chemical properties, which dictate how they partition between air, water, and soil. openochem.org Alkanes are non-polar compounds and therefore have very low solubility in water. libretexts.orglumenlearning.com As a result, they tend to adsorb to soil organic matter and sediments in aquatic environments.
The tendency of a branched alkane to volatilize from water to air is described by its Henry's Law constant. Generally, alkanes have relatively high Henry's Law constants, indicating a preference for the air phase. The branching in the molecular structure can affect these properties; for instance, branched alkanes tend to have lower boiling points than their straight-chain counterparts of similar molecular weight, which can influence their volatility. openochem.orglibretexts.orgwou.edu This is because the branching reduces the surface area available for intermolecular forces. libretexts.orglumenlearning.com
Role in Atmospheric Secondary Organic Aerosol (SOA) Formation
The atmospheric oxidation of volatile organic compounds (VOCs) is a key process in the formation of secondary organic aerosols (SOA), which have significant impacts on air quality, climate, and human health. Branched alkanes, such as 2-Methyl-5-(propan-2-yl)octane, are a notable class of VOCs emitted from various anthropogenic sources. Their complex molecular structure influences their reaction pathways and propensity to form SOA. The following sections detail the contribution of the oxidation products of compounds like this compound to aerosol mass and the interplay between volatility and reactivity during atmospheric aging.
Contribution of Branched Alkane Oxidation Products to Aerosol Mass
The atmospheric oxidation of this compound, a C12 branched alkane, is primarily initiated by reaction with the hydroxyl radical (OH). This reaction leads to the formation of a variety of oxygenated products that can partition into the aerosol phase, contributing to SOA mass. However, the SOA yield—the fraction of the reacted organic mass that forms aerosol—is highly dependent on the molecular structure of the parent alkane.
Research on the atmospheric chemistry of alkanes has demonstrated that for a given carbon number, branched alkanes generally exhibit lower SOA yields compared to their linear and cyclic counterparts. acs.org This trend is attributed to the different atmospheric degradation pathways of the intermediate alkoxy radicals formed during oxidation. acs.org
While specific experimental data for this compound is not available, studies on other C12 alkanes provide insight into its likely behavior. For instance, the SOA yield of 2-methylundecane, another C12 branched alkane, has been shown to be lower than that of n-dodecane (a linear C12 alkane) and cyclododecane (B45066) (a cyclic C12 alkane).
The first-generation oxidation products of alkanes that contribute to SOA mass are typically multifunctional compounds, including alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. tandfonline.com The relative abundance of these products and their subsequent reactions determine the ultimate contribution to aerosol mass.
| Alkane Structure (C12) | Relative SOA Yield | Primary Alkoxy Radical Fate |
|---|---|---|
| Cyclic (e.g., Cyclododecane) | High | Isomerization/Ring-opening |
| Linear (e.g., n-Dodecane) | Moderate | Isomerization |
| Branched (e.g., this compound) | Low | Fragmentation |
Volatility and Reactivity Relationships in Atmospheric Aging Processes
The atmospheric lifetime of a branched alkane like this compound is determined by its reactivity with atmospheric oxidants, primarily the OH radical. The subsequent atmospheric aging process involves a complex series of reactions that alter the volatility and reactivity of the oxidation products. This multigenerational oxidation process is crucial in determining the ultimate fate of the compound and its contribution to SOA. nih.gov
The initial oxidation of this compound by OH radicals forms alkyl radicals, which rapidly react with molecular oxygen to produce peroxy radicals (RO2). These peroxy radicals can then react with nitric oxide (NO) or hydroperoxy radicals (HO2), leading to the formation of alkoxy radicals (RO), hydroperoxides, and organic nitrates.
As previously mentioned, the structure of the alkoxy radical is a critical determinant of the subsequent reaction pathway. For branched alkanes, the fragmentation of alkoxy radicals leads to the formation of smaller, more volatile carbonyls and alkyl radicals. acs.org These more volatile products have a lower tendency to partition to the aerosol phase and can undergo further gas-phase oxidation.
This atmospheric aging can lead to either functionalization, where oxygen-containing functional groups are added to the molecule, or fragmentation, where the carbon backbone is broken. Functionalization generally decreases the volatility of a molecule, making it more likely to contribute to SOA formation. Conversely, fragmentation increases volatility, reducing the likelihood of partitioning to the aerosol phase.
| Process | Effect on Volatility | Impact on SOA Formation | Relevance for Branched Alkanes |
|---|---|---|---|
| Functionalization (e.g., hydroxylation, carboxylation) | Decrease | Promotes | Occurs in later generations of oxidation |
| Fragmentation (C-C bond scission) | Increase | Hinders | Dominant in early generations of oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
